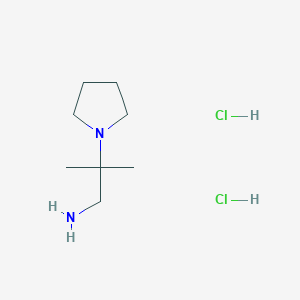

2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride

Overview

Description

2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride: is a chemical compound with the molecular formula C8H18N22ClH It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human mu opioid receptors (MORs) and negligible affinity for delta opioid receptors .

Mode of Action

As a KOR antagonist , this compound binds to the KOR and blocks its activation . This prevents the receptor’s normal function and alters the downstream signaling pathways .

Biochemical Pathways

It is known that kors are involved in various physiological processes, including pain perception, stress response, and mood regulation . By blocking KORs, this compound can potentially influence these processes.

Pharmacokinetics

It has been shown to have selectivity for kors in vivo . In rats, it blocked KOR and MOR agonist-induced analgesia with ID50 values of 1.5 and 9.8 mg/kg, respectively .

Result of Action

The compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference test .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the organism, such as stress levels . Additionally, the compound’s stability could be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

It has been found to have high affinity for human, rat, and mouse kappa opioid receptors (KORs) . This suggests that it may interact with these receptors and potentially other biomolecules in biochemical reactions .

Cellular Effects

It has been shown to have antidepressant-like efficacy in mouse models . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a kappa opioid receptor (KOR) antagonist . This suggests that it may exert its effects at the molecular level by binding to these receptors, potentially inhibiting or activating enzymes and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride vary with different dosages in animal models . It has been shown to block KOR and MOR agonist-induced analgesia with ID 50 values of 1.5 and 9.8 mg/kg, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-methylpropan-1-amine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

2-Methyl-2-(pyrrolidin-1-yl)propan-1-one: A related compound with a ketone functional group.

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol: A similar compound with a hydroxyl group.

2-Methyl-2-(pyrrolidin-1-yl)propan-1-thiol: A related compound with a thiol group.

Uniqueness: 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,7-9)10-5-3-4-6-10;;/h3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURMHLCIFQNIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

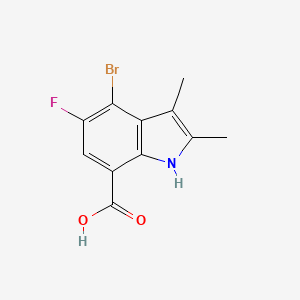

![2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B3249138.png)

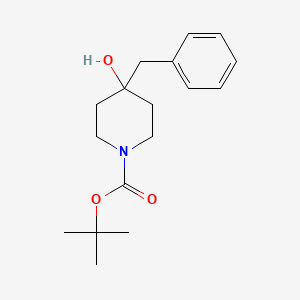

![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)

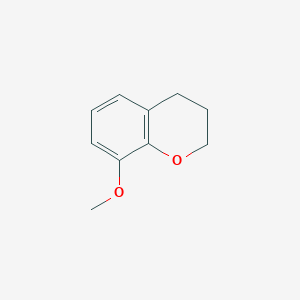

![4-Chloro-7-(heptan-4-yl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3249188.png)

![n-Butyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3249195.png)